molecular formula C10H12N2O2 B8592084 2-(6-methoxy-1H-benzo[d]imidazol-1-yl)ethanol

2-(6-methoxy-1H-benzo[d]imidazol-1-yl)ethanol

Cat. No. B8592084
M. Wt: 192.21 g/mol
InChI Key: RARMFNNPEVJWJK-UHFFFAOYSA-N
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Patent
US09303023B2

Procedure details

To a solution of 2-((2-amino-5-methoxyphenyl)amino)ethanol (914 mg, 5.01 mmol) in THF (30 mL), formic acid (0.19 mL, 5.01 mmol) was added. After stirring at 80° C. for 30 min the reaction was allowed to reach rt and basified with conc. aq.NaHCO3-solution. The aq. layer was extracted with DCM (5×). The combined org. layers were dried (MgSO4), filtered and the solvent was removed under reduced pressure to yield 2-(6-methoxy-1H-benzo[d]imidazol-1-yl)ethanol as a brown oil which was used as such in the next step. LC-MS conditions B: tR=0.30 min, [M+H]+=193.13.
Quantity
914 mg
Type
reactant
Reaction Step One
Quantity
0.19 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[NH:10][CH2:11][CH2:12][OH:13].[CH:14](O)=O.C([O-])(O)=O.[Na+]>C1COCC1>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]2[N:1]=[CH:14][N:10]([CH2:11][CH2:12][OH:13])[C:3]=2[CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
914 mg
Type
reactant
Smiles
NC1=C(C=C(C=C1)OC)NCCO
Name
Quantity
0.19 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After stirring at 80° C. for 30 min the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach rt
EXTRACTION
Type
EXTRACTION
Details
The aq. layer was extracted with DCM (5×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C=CC2=C(N(C=N2)CCO)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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